N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide, commonly referred to as ADL-5747, is a synthetic compound classified as a delta opioid receptor agonist. This compound is characterized by its unique spirocyclic structure that integrates a chromene moiety with a piperidine ring and a benzamide group. The molecular formula of ADL-5747 is C24H29ClN2O3, and it has a molecular weight of approximately 428.9 g/mol. This compound is primarily investigated for its potential therapeutic applications in pain modulation and mood regulation.
The synthesis of N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide involves several key steps:
While detailed industrial production methods are not extensively documented, they typically involve scaling up laboratory synthesis while ensuring high purity and yield optimization.
The molecular structure of ADL-5747 can be represented using various chemical notations:
The compound features a solid powder appearance with a purity greater than 98% when properly stored. It is soluble in dimethyl sulfoxide (DMSO) and should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage.
ADL-5747 can undergo various chemical reactions that enhance its utility in research and potential therapeutic applications:
These reactions are critical for modifying the compound to explore its pharmacological properties further.
ADL-5747 primarily acts as an agonist at delta opioid receptors, which play significant roles in pain modulation and emotional responses. The mechanism involves binding to these receptors and activating intracellular signaling pathways associated with Gi/Go proteins. This activation inhibits cyclic adenosine monophosphate (cAMP) production and recruits β-arrestins, leading to various physiological effects such as analgesia and mood enhancement.
Research indicates that delta opioid receptor agonists like ADL-5747 exhibit antidepressant-like effects in animal models, particularly noted through reduced immobility times in forced swimming tests . This suggests potential applications in treating mood disorders.
ADL-5747 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 428.9 g/mol |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Shelf Life | >2 years if stored properly |
Storage Conditions | Dry, dark; 0 - 4 °C short-term or -20 °C long-term |
These properties highlight its stability and suitability for scientific research applications.
ADL-5747 is primarily investigated for its potential therapeutic uses in:
The development of ADL5747 emerged from concerted efforts to overcome the limitations of early delta opioid receptor (DOR) agonists like BW373U86 and SNC80. While these compounds demonstrated promising analgesic potential, their clinical utility was hindered by poor drug-like properties (e.g., metabolic instability, limited oral bioavailability) and severe adverse effects, particularly dose-limiting convulsions in preclinical models [2] [4] [9]. A central strategy focused on replacing the traditional diarylmethylpiperazine scaffold with a conformationally restrained spirocyclic architecture. This design aimed to enhance receptor selectivity, improve metabolic stability, and reduce off-target effects by limiting molecular flexibility and optimizing interactions within the DOR binding pocket [2] [5]. The spiro[chromene-2,4'-piperidine] core became a pivotal structural motif, offering a three-dimensional framework distinct from previous chemotypes and enabling systematic exploration of substituent effects on potency, selectivity, and pharmacokinetics [4] [9]. Computational modeling and receptor binding studies guided the incorporation of key pharmacophores, including a protonatable nitrogen within the piperidine ring for ionic interaction with DOR's Asp128 residue and a phenolic hydroxyl group for hydrogen bonding within the orthosteric site [2] [6].
Table 1: Key Chemotypes in DOR Agonist Development
Chemotype | Representative Compound | Primary Advantages | Primary Limitations |
---|---|---|---|
Diarylmethylpiperazine | SNC80 | High DOR Potency & Selectivity | Convulsions, Poor PK, Low Therapeutic Index |
Spirocyclic Chromene | ADL5747 | Improved Oral Bioavailability, Reduced Convulsant Potential | Complex Synthesis |
Oxazatricyclodecane | Compound 4c (PMC4027615) | Novel Scaffold, Reduced β-arrestin Recruitment | Lower Potency than ADL5747 |
Quinolinomorphinan | KNT-127 | High DOR Selectivity, Efficacy in Neuropathic Pain | Potential BBB Penetration Issues |
ADL5747 originated from a lead optimization campaign centered on the prototypical spirocyclic DOR agonist ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide). While ADL5859 demonstrated favorable oral bioavailability, DOR selectivity (>1000-fold over μOR and κOR), and entered Phase II clinical trials for pain, its analgesic potency in vivo was deemed suboptimal for further development [2] [4] [9]. Crucially, the positional isomerism of the hydroxy and benzamide groups on the phenyl ring was identified as a critical determinant of potency. Medicinal chemistry efforts systematically explored variations at this position:
The synthesis of ADL5747 commenced with the construction of the spiro[chromene-2,4'-piperidine] core. Key steps involved [2] [5] [9]:
This strategic shift from the 5-hydroxy (ADL5859) to the 3-hydroxy benzamide configuration (ADL5747) resulted in a profound enhancement of in vivo potency without compromising DOR selectivity or the favorable safety profile observed with ADL5859 [2] [9].
The structural refinement leading from ADL5859 to ADL5747 yielded remarkable improvements in pharmacological efficacy, particularly within models of inflammatory pain. The critical modification—repositioning the hydroxy group from the 5- to the 3-position on the chromene-phenyl ring while placing the N,N-diethylbenzamide group ortho to the spiro linkage—enhanced interactions within the DOR binding pocket. Binding affinity assays confirmed ADL5747's high affinity for DOR (Ki values in the low nanomolar range), maintaining selectivity over other opioid receptors [1] [2].
The most significant impact was observed in functional in vivo models:
Importantly, ADL5747 retained the favorable property of its predecessor ADL5859 in lacking significant β-arrestin recruitment and receptor internalization in vivo, properties linked to the convulsant effects of earlier agonists like SNC80 [6] [8]. This suggests a potentially improved therapeutic window, although clinical evaluation of this specific aspect was not detailed in the provided sources.
Table 2: Comparative In Vivo Analgesic Potency of Key Spirocyclic DOR Agonists
Compound | Chemical Structure Key Feature | Primary Test Model | Relative Potency vs. ADL5859 | DOR Mechanism Confirmed | Ref |
---|---|---|---|---|---|
ADL5859 | 5-Hydroxy, Benzamide para to OH | Rat CFA Inflammatory Pain | 1x (Baseline) | Yes (NTI reversal) | [2] [9] |
ADL5747 | 3-Hydroxy, Benzamide meta to OH | Rat CFA Inflammatory Pain | ~50x | Yes (NTI reversal, KO mice) | [2] [4] [8] |
Compound 4c | Oxazatricyclodecane, N-Methyl | Mouse Acetic Acid Writhing | Lower than ADL5747 | Yes (NTI reversal) | [3] |
Based on its superior potency in inflammatory pain models, favorable pharmacokinetic profile (including oral bioavailability), sustained DOR selectivity, and apparent lack of proconvulsant activity in preclinical species, ADL5747 was advanced as a clinical candidate for the treatment of pain [2] [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7